molecular formula C16H16FNO3 B2964274 N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide CAS No. 1396793-61-5

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide

Cat. No.: B2964274
CAS No.: 1396793-61-5
M. Wt: 289.306
InChI Key: YPZIIUWYHYSEDE-UHFFFAOYSA-N
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Description

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide is a benzamide derivative featuring a cyclopropyl group, a furan-2-yl moiety, a hydroxyethyl chain, and a fluorine atom at the meta position of the benzamide ring. Key functional groups likely influence its physicochemical properties and bioactivity:

  • Cyclopropyl group: Enhances steric rigidity and metabolic stability.
  • 3-Fluorobenzamide: Improves lipophilicity and target-binding affinity via electronegative interactions.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c17-13-4-1-3-11(9-13)15(19)18-10-16(20,12-6-7-12)14-5-2-8-21-14/h1-5,8-9,12,20H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZIIUWYHYSEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC(=CC=C2)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the benzamide moiety can produce corresponding amines.

Scientific Research Applications

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclopropyl and furan rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares the target compound with four structurally related benzamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol)* LogP* Biological Activity (Inferred)
Target Compound 3-fluoro, cyclopropyl, furan-2-yl, hydroxyethyl ~307.3 ~2.8 Potential fungicide/herbicide
Flutolanil (N-(3-isopropoxyphenyl)-2-TFMB**) 3-isopropoxy, 2-trifluoromethyl 323.3 3.5 Fungicide (succinate dehydrogenase inhibitor)
Cyprofuram (N-(3-chlorophenyl)-tetrahydrofuranamide) 3-chloro, tetrahydrofuran, cyclopropane 282.7 2.9 Fungicide (systemic activity)
Compound II.13.0 () 3-chloro, trifluoromethyl, difluoro-hydroxypropyl ~507.8 ~4.2 Crop protection agent
4-Chloro-3-nitro-N-triazolylmethyl-benzamide 4-chloro, 3-nitro, triazolyl, phenacylsulfanyl ~484.9 ~3.9 Unknown (likely pesticidal)

Estimated using computational tools (e.g., ChemDraw). *TFMB = Trifluoromethylbenzamide

Key Observations:

Fluorine vs. Trifluoromethyl : The target’s 3-fluoro group offers moderate lipophilicity (LogP ~2.8), whereas trifluoromethyl groups (e.g., flutolanil, LogP 3.5) increase hydrophobicity and membrane permeability .

Heterocyclic Moieties : The furan-2-yl group in the target compound may engage in hydrogen bonding or π-stacking with biological targets, contrasting with cyprofuram’s tetrahydrofuran ring, which enhances solubility but reduces rigidity .

Chlorine Substitution : Chlorinated analogs (e.g., II.13.0, cyprofuram) exhibit higher LogP and potency but may face regulatory restrictions due to environmental persistence .

Biological Activity

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FNO3C_{15}H_{16}FNO_3, with a molecular weight of approximately 273.29 g/mol. The compound features:

  • Cyclopropyl Group : Contributes to conformational flexibility.
  • Furan Ring : Enhances interactions with biological targets.
  • Hydroxyethyl Group : May improve solubility and bioavailability.
  • Fluoro Group : Often associated with increased biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Derivative : Starting from furan, appropriate reagents are used to introduce the cyclopropyl and hydroxyethyl groups.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
  • Amidation : The final step involves the reaction of the intermediate with 3-fluorobenzoic acid or its derivatives to form the amide bond.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. For instance, similar structures have shown effectiveness against Staphylococcus aureus with varying Minimum Inhibitory Concentrations (MICs). In a comparative study, compounds with fluorinated aryl groups demonstrated significant antibacterial activity, suggesting that the presence of fluorine enhances efficacy against bacterial strains .

CompoundMIC (µM)MBC (µM)
N-[2-Cyclopropyl-2-(furan-2-yloxy)-hydroxyethyl]-carboxamide1616
Related Fluoroaryl CompoundsVariesVaries

Anticancer Potential

The anticancer potential of this compound is also under investigation. Studies have shown that derivatives containing similar functional groups can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, imidazo[1,2-a]pyridine derivatives have been noted for their ability to interfere with cellular signaling pathways critical for cancer progression.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Its structural components allow it to interact with various receptors, potentially modulating their activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that similar compounds showed no development of resistance in S. aureus over a seven-day period, indicating their potential as stable antimicrobial agents.
  • Anticancer Activity : Research on related benzamide compounds has shown promising results in reducing tumor size in preclinical models, highlighting the need for further investigation into the specific mechanisms involved .

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